3-NBD-C12 Cholesterol

Membrane Biophysics Lipid Rafts Fluorescence Microscopy

Select 3-NBD-C12 Cholesterol for reproducible, publication-grade live-cell cholesterol imaging. Its 12-carbon linker anchors the cholesterol moiety correctly in lipid bilayers while projecting the NBD fluorophore outward to minimize steric interference. With Ex/Em 465/535 nm, it works on standard 488 nm confocal lines and enables advanced FCS/STED microscopy. Critically, it partitions preferentially into liquid-disordered (non-raft) membrane domains (%Lo <50%), making it the superior choice for probing membrane fluidity and lipid-protein interactions in disordered regions. Avoid shorter-linker or BODIPY analogs that alter kinetics and localization—specify 3-NBD-C12 Cholesterol for consistent, quantitative results.

Molecular Formula C46H72N4O5
Molecular Weight 761.1 g/mol
Cat. No. B12392274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-NBD-C12 Cholesterol
Molecular FormulaC46H72N4O5
Molecular Weight761.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
InChIInChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1
InChIKeyMKEQHMRXIADXQQ-KLHFYLHASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-NBD-C12 Cholesterol: A Fluorescent Cholesterol Probe with a 12-Carbon Spacer for Membrane Trafficking Studies


3-NBD-C12 Cholesterol (CAS: 186833-02-3), also referred to as 3-C12-NBD-Cholesterol, is a fluorescent cholesterol analog belonging to the class of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled lipids [1]. It consists of a cholesterol backbone modified at the C3 position with a hydrophilic NBD fluorophore via a 12-carbon acyl linker [1]. This structural design is intended to orient the cholesterol moiety within the lipid bilayer while projecting the fluorescent tag outward, thereby minimizing steric interference with membrane organization [1]. Its primary application is as a live-cell imaging probe for studying cholesterol distribution, intracellular trafficking, and metabolic utilization in biological membranes [2].

Why 3-NBD-C12 Cholesterol Cannot Be Replaced by Other NBD- or BODIPY-Labeled Cholesterol Analogs


Fluorescent cholesterol analogs are not interchangeable probes; their biophysical and cellular behaviors diverge significantly based on the fluorophore type, its attachment position, and the length of the chemical linker [1]. For instance, the attachment of a fluorophore can abolish a lipid's ability to associate with ordered membrane domains, a critical determinant of lipid raft partitioning [1]. 3-NBD-C12 Cholesterol exhibits a specific set of properties—including a defined linker length (C12) and a specific excitation/emission profile (465/535 nm)—that dictate its suitability for particular assays . Substituting it with a shorter linker analog (e.g., 3-C6-NBD-Cholesterol) or a BODIPY-tagged analog (e.g., TopFluor-Cholesterol) will result in altered membrane partitioning kinetics and different subcellular localization patterns, as demonstrated by direct comparative studies [1]. Therefore, procurement decisions must be guided by quantitative performance metrics in the specific experimental context, rather than a generic assumption of functional equivalence.

Quantitative Differentiation Guide: 3-NBD-C12 Cholesterol vs. Analogs in Membrane Partitioning and Imaging Performance


Liquid-Ordered Domain Partitioning: 3-C12-NBD-Cholesterol vs. TopFluor-Cholesterol

In phase-separated Giant Unilamellar Vesicles (GUVs) composed of DOPC:SM:Chol (2:2:1), 3-C12-NBD-Cholesterol exhibits a significantly lower preference for the liquid-ordered (Lo) phase compared to the BODIPY-tagged analog, TopFluor-Cholesterol (TF-Chol) [1]. While TF-Chol demonstrates a partitioning coefficient (%Lo) of approximately 50%, indicating equal distribution between ordered and disordered phases, NBD-labeled analogs, including 3-C12-NBD-Chol, largely avoid the more ordered Lo environment [1]. This quantitative difference underscores the impact of the fluorophore on membrane domain preference.

Membrane Biophysics Lipid Rafts Fluorescence Microscopy

Fluorescence Excitation/Emission Maxima: 3-NBD-C12 Cholesterol vs. Dehydroergosterol (DHE)

3-NBD-C12 Cholesterol exhibits well-defined fluorescence excitation and emission maxima at 465 nm and 535 nm, respectively . This visible-range spectral profile enables its use with standard 488 nm laser lines on conventional confocal microscopes and allows for multiplexing with other fluorophores [1]. In contrast, intrinsically fluorescent sterols like dehydroergosterol (DHE) require ultraviolet (UV) excitation, which is incompatible with many live-cell imaging setups and carries a higher risk of photodamage [2].

Fluorescence Spectroscopy Live-Cell Imaging Multiplexing

Lipophilicity (LogP) Comparison: 3-NBD-C12 Cholesterol vs. Native Cholesterol

The calculated partition coefficient (XLogP3) for 3-NBD-C12 Cholesterol is 14.3 [1]. This value is significantly higher than the predicted LogP for native cholesterol (approximately 8.7-9.0), indicating that the addition of the NBD fluorophore and C12 acyl linker substantially increases the compound's overall lipophilicity [2]. This difference in hydrophobicity can influence its rate of insertion into lipid bilayers, its extraction by cyclodextrins, and its equilibrium distribution between membranes and aqueous compartments [3].

Pharmacokinetics Membrane Partitioning Computational Chemistry

Photostability and Brightness: 3-NBD-C12 Cholesterol vs. Intrinsically Fluorescent Sterols

A comprehensive comparative study notes that while NBD-labeled cholesterol analogs are widely used, they generally exhibit lower brightness and photostability compared to newer BODIPY-based probes like TopFluor-Cholesterol [1]. However, the study explicitly states that intrinsically fluorescent sterols like dehydroergosterol (DHE) and cholestatrienol (CTL) were excluded from advanced microscopy applications due to their low brightness and low photostability, which necessitate UV irradiation [1]. Therefore, 3-NBD-C12 Cholesterol, despite its limitations relative to BODIPY probes, represents a significant improvement in photostability and practical usability over UV-excitable intrinsic sterol probes for live-cell imaging.

Advanced Microscopy STED-FCS Photophysics

Recommended Research Applications for 3-NBD-C12 Cholesterol Based on Quantitative Evidence


Investigating Lipid Dynamics in the Liquid-Disordered Phase

Given its preferential partitioning into the liquid-disordered (Ld) phase of model membranes (%Lo < 50%) [1], 3-NBD-C12 Cholesterol is the optimal probe choice for experiments focused on the biophysical properties and dynamics of non-raft membrane regions. This application is supported by direct evidence of its avoidance of ordered domains, making it a superior tool for studying Ld-specific processes such as membrane fluidity, lipid-protein interactions in disordered regions, or the behavior of unsaturated phospholipids.

Standard Confocal and Super-Resolution Microscopy of Cholesterol Trafficking

3-NBD-C12 Cholesterol's visible-range excitation (465 nm) and emission (535 nm) make it directly compatible with standard 488 nm laser lines on confocal microscopes [2]. Furthermore, its adequate photostability and brightness relative to UV-excitable probes enable its use in advanced techniques like Fluorescence Correlation Spectroscopy (FCS) and stimulated emission depletion (STED) microscopy for high-resolution tracking of intracellular cholesterol dynamics [1].

Studies on Cholesterol Utilization and Metabolism in Live Cells

The probe is specifically validated for studying the utilization and metabolism of cholesterol in live cells [3]. Unlike fixation-dependent probes like filipin, 3-NBD-C12 Cholesterol allows for real-time monitoring of cellular processes such as cholesterol uptake, esterification, and incorporation into cellular membranes without the need for cell fixation [1].

Liposome and Model Membrane Assays Requiring Quantifiable Fluorescence

With a known fluorescence excitation/emission profile (465/535 nm) and a well-defined molecular structure (C46H72N4O5, MW 761.09) [2], 3-NBD-C12 Cholesterol is ideal for quantitative assays in reconstituted systems like liposomes or supported lipid bilayers. Its predictable spectral properties allow for reliable calibration and quantification in fluorescence-based assays of lipid transfer, membrane binding, or enzyme activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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